molecular formula C18H16BrClN2S2 B13063457 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13063457
M. Wt: 439.8 g/mol
InChI Key: YWSZVLSMCGALIJ-UHFFFAOYSA-N
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Description

2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. The presence of the bromophenyl and chloromethyl groups, in particular, can influence its interaction with biological targets and its overall stability .

Properties

Molecular Formula

C18H16BrClN2S2

Molecular Weight

439.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H16BrClN2S2/c1-10-2-7-13-14(8-10)24-18-16(13)17(20)21-15(22-18)9-23-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3

InChI Key

YWSZVLSMCGALIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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